4SC-205
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4SC-205 is a small-molecule inhibitor of the human kinesin-related motor protein Eg5 with potential antineoplastic activity. Eg5 kinesin-related motor protein inhibitor this compound selectively inhibits the activity of Eg5, which may result in mitotic disruption, apoptosis and cell death. The ATP-dependent Eg5 kinesin-related motor protein (also known as KIF11 or kinesin spindle protein-5) is a plus-end directed kinesin motor protein essential for the regulation of spindle dynamics, including assembly and maintenance, during mitosis.
Aplicaciones Científicas De Investigación
1. Antitumor Activity
4SC-205 is a potent small molecule inhibitor of the kinesin spindle protein Eg5, displaying broad anti-tumor activity both in vitro and in vivo. It is the only oral Eg5 inhibitor at the clinical stage, allowing for flexible dosing to determine an optimal therapeutic window. This feature has been explored in a first-in-human study involving patients with solid tumors (Mross et al., 2014).
2. Clinical Dosing Scheme for Cancer Therapy
The clinical evaluation of a continuous dosing scheme of this compound addresses challenges in cancer therapy, particularly the need for continuous exposure at the target site due to the timely restricted event of mitosis and the long doubling times of human solid tumors. This study demonstrates the drug's potential in overcoming the proliferation rate paradox in cancer treatment (Mross et al., 2015).
3. Use in Drug Discovery Partnerships
4SC has engaged in research partnerships for drug discovery, utilizing its proprietary virtual high-throughput screening technology, 4Scan. This technology aids in identifying new active compounds that bind to specific targets, demonstrating this compound's role in advancing drug discovery processes (International Journal of Pharmaceutical Medicine, 2012).
4. Epigenetic Modulation in Cancer Treatment
The small molecule epigenetic modulator 4SC-202, related to this compound, has been investigated for its potential as a cancer therapeutic or adjuvant in Triple Negative Breast Cancer (TNBC). This study highlights the broader applicability of 4SC's compounds in cancer treatment, focusing on epigenetic modulation (Zylla et al., 2022).
Propiedades
Nombre IUPAC |
NONE |
---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4SC205; 4SC 205; 4SC-205 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.